Synthesis Methods
The synthesis of EGS typically involves the reaction of ethylene glycol with succinic anhydride, followed by the introduction of N-hydroxysuccinimide. The general synthetic route can be outlined as follows:
The reaction conditions typically require careful control of temperature and pH to optimize yield and minimize side reactions. The final product is usually characterized by methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Structural Characteristics
EGS has a molecular weight of approximately 456.36 g/mol and features a symmetrical structure with two N-hydroxysuccinimide ester moieties linked by a 12-atom ethylene glycol spacer. This design allows for effective spatial separation between reactive groups, enhancing its ability to crosslink proteins effectively.
Reactivity Profile
EGS primarily reacts with primary amines through nucleophilic attack on the N-hydroxysuccinimide ester groups, resulting in the formation of stable amide bonds. The general reaction can be represented as follows:
The resulting crosslinks can be cleaved under specific conditions; for instance, treatment with hydroxylamine at pH 8.5 can reverse the crosslinking process, allowing for controlled release of proteins or other biomolecules .
Mechanistic Insights
The mechanism of action for EGS involves the following steps:
This mechanism allows researchers to study dynamic protein interactions and their structural implications in various biological contexts.
Scientific Applications
EGS crosslinker has diverse applications in biochemical research:
Ethylene glycol bis(succinimidyl succinate) (EGS) contains N-hydroxysuccinimide (NHS) ester groups at both termini, which drive its amine-specific crosslinking function. NHS esters undergo nucleophilic attack by primary amines (ε-amines of lysine residues or N-terminal α-amines) in proteins, forming stable amide bonds while releasing N-hydroxysuccinimide as a byproduct [1] [6]. This reaction dominates at physiological to slightly alkaline pH (7.2–9.0), where amines exist predominantly in deprotonated (-NH₂), nucleophilic states [1] [6].
A critical competing reaction is hydrolysis, where water molecules react with NHS esters to yield inactive dicarboxylic acids. Hydrolysis rates increase with higher pH, reducing crosslinking efficiency. At pH 7.0 and 0°C, NHS esters exhibit a half-life of 4–5 hours, which plummets to 10 minutes at pH 8.6 and 4°C [1]. Consequently, EGS reactions are optimized in non-amine buffers like phosphate or HEPES (pH 7.2–8.5) to minimize hydrolysis while maximizing amine reactivity [1] [6].
Table 1: Reactivity Comparison of Amine-Reactive Crosslinkers
Crosslinker | Reactive Group | Optimal pH Range | Half-Life at pH 8.0 (4°C) |
---|---|---|---|
EGS | NHS ester | 7.2–9.0 | ~30 minutes |
DSS | NHS ester | 7.2–8.5 | ~45 minutes |
BS³ | Sulfo-NHS ester | 7.2–8.5 | ~20 minutes |
DMP | Imidoester | 8.0–10.0 | >60 minutes |
Data synthesized from [1] [6] [7]
EGS’s membrane permeability (due to its lack of charged groups) enables intracellular crosslinking, distinguishing it from water-soluble analogs like sulfo-EGS [5] [8]. This property permits stabilization of cytoplasmic protein complexes inaccessible to impermeable crosslinkers.
EGS features a 12-atom spacer arm (ethylene glycol bis-succinate) spanning 16.1 Å, which critically determines its suitability for bridging specific protein interactions. This distance governs whether EGS preferentially stabilizes:
The 16.1 Å arm of EGS is optimal for capturing larger protein assemblies. For example, in Hsp90 interactome studies, EGS generated a 240-kDa heteroconjugate ("p240") by crosslinking Hsp90 with client proteins, while shorter crosslinkers like DSS (11.4 Å) failed [3]. This complex was detected in mitochondria and plasma membranes, demonstrating EGS’s ability to stabilize structurally diverse complexes [3].
Table 2: Protein Complex Distance Requirements for Crosslinking
Protein Interaction Type | Typical Distance Between Amines (Å) | Optimal Crosslinker |
---|---|---|
Intrasubunit (tertiary structure) | 5–10 | DSS, DSG |
Small oligomers (e.g., dimers) | 8–12 | BS³, DTSSP |
Large multiprotein assemblies | 12–25 | EGS, Sulfo-EGS |
Membrane protein complexes | 15–30 | EGS, DSP |
Spacer flexibility also influences efficiency. The ethylene glycol core of EGS provides conformational adaptability, enabling it to accommodate structural dynamics in transient protein interactions [5] [8].
A defining feature of EGS is its cleavable spacer, which contains ester bonds susceptible to hydrolysis by hydroxylamine. This reversibility enables downstream analysis of crosslinked complexes:
This controlled reversibility preserves protein functionality post-cleavage. For example, lactose dehydrogenase retained 60% activity after EGS crosslinking and hydroxylamine treatment, confirming minimal structural perturbation [8]. In proteomic workflows, cleavage facilitates:
Table 3: Cleavable Crosslinker Comparison
Crosslinker | Cleavage Trigger | Cleavage Time | Functional Group Recovery |
---|---|---|---|
EGS | Hydroxylamine (pH 8.5) | 3–6 hours (37°C) | Amines (100%) |
DSP | Reducing agents | 30 min (RT) | Thiols |
DTSSP | Reducing agents | 30 min (RT) | Thiols |
DSSO | MS/MS collision | Instantaneous | N/A |
The pH-dependent cleavage allows precise temporal control: crosslinks remain stable during cell lysis and purification but are reversed immediately before electrophoresis or mass spectrometry [3] [8].
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